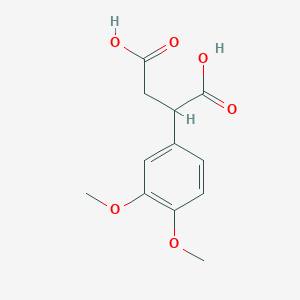

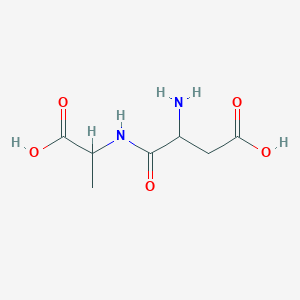

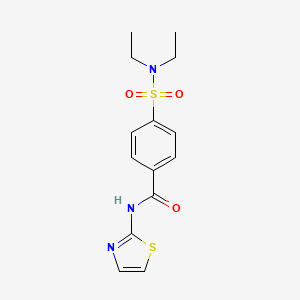

2-(3,4-Dimethoxyphenyl)succinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evaluation of Biological Effects

The study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate reveals significant antioxidant activity, as evidenced by its ability to block spontaneous and Fe(II)-induced TBARS formation in rat brain homogenates. This compound also exhibits glutathione peroxidase-like and thiol oxidase activities, suggesting its potential as an antioxidant. However, the in vivo experiments indicate genotoxic and mutagenic effects in mice, which necessitates further research to understand the mechanisms behind these effects .

Tumorigenicity of Herbicide Derivatives

Research on succinic acid 2,2-dimethylhydrazide, a herbicide, has shown that continuous exposure leads to the development of tumors in blood vessels, lungs, and kidneys in mice. The significant increase in tumor incidences compared to control groups highlights the potential risks associated with exposure to this chemical, which is of particular concern given its presence in fruit consumed by humans. This study underscores the need for environmental and health assessments of such compounds .

Synthesis and Spectroscopic Analysis

The synthesis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate has been achieved, and its structure characterized using various spectroscopic techniques. Computational methods, including density functional theory (DFT), were employed to predict vibrational wavenumbers and chemical shift values, which showed good agreement with experimental data. This research provides valuable insights into the molecular structure and properties of the compound .

Synthetic Approach to Arylamino Derivatives

A facile one-step synthesis method for dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates has been developed. The reaction involves electron-poor primary arylamines, dimethyl acetylenedicarboxylate, and triphenylphosphine, resulting in compounds with confirmed structures through various spectroscopic methods. The presence of two rotamers in the NMR spectra suggests interesting stereochemical properties of these ylides .

Identification in Biological Samples

The identification of 2-(2'-octenyl) succinic acid in urine samples from children with suspected metabolic diseases has been accomplished through advanced techniques such as gas chromatography/mass spectrometry and tandem mass spectrometry. The structural elucidation, including the localization of the double bond, was achieved by analyzing the rearrangement reaction after derivatization. This finding contributes to the understanding of metabolic profiles in biological samples .

科学的研究の応用

Aromatic Polyesters from Biosuccinic Acid

Succinic acid is identified as a promising biobased platform chemical and has been used to synthesize aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid. Polyalkylene dihydroxyterephthalates and polyalkylene dimethoxyterephthalates, derived from these monomers, exhibit a wide range of glass transition temperatures, demonstrating succinic acid's versatility in polymer chemistry (Short et al., 2018).

Succinic Acid Production and Metabolic Strategies

Succinic acid is a crucial precursor for various industrially important chemicals in food, pharmaceutical, and chemical industries. Recent developments in strain selection, metabolic engineering, and process optimization have significantly advanced the bio-based production of succinic acid. These advancements highlight the role of succinic acid as a key intermediate in sustainable chemical production from renewable resources (Jiang et al., 2017).

Bio-Based Production of Succinic Acid

Metabolic engineering strategies have been employed to improve bio-based production of succinic acid, considering it as an important bio-based building block chemical. The review of these strategies and the development of engineered microbial strains for enhanced production of succinic acid underlines its importance in biotechnology and industrial applications (Ahn et al., 2016).

Succinic Acid in Industrial Applications

Succinic acid serves a significant role in industries producing food, pharmaceutical products, surfactants, detergents, green solvents, biodegradable plastics, and more. Its potential as a carbon-intermediate chemical and its ability to integrate into various industrial products underscore its commercial and environmental importance (Zeikus et al., 1999).

Succinic Acid in Chemical Synthesis

The Stobbe condensation reaction involving 3,4-disubstituted acetophenones with diethyl succinate showcases the role of succinic acid derivatives in synthesizing naphthalene derivatives or oxoindenyl acids. This chemical synthesis pathway demonstrates the applicability of succinic acid derivatives in organic chemistry (El-Newaihy et al., 1971).

Safety and Hazards

The safety data sheet for succinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation . Personal protective equipment, including eye protection and gloves, is recommended when handling this compound .

将来の方向性

Succinic acid, a related compound, has been identified as one of the top 12 bio-based building blocks that can be produced using microorganisms . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . The development of new approaches to the synthesis of previously unknown isoquinolines for wide pharmacological screening is an important problem .

作用機序

Target of Action

Succinic acid, a related compound, is known to be an essential component of the krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

It may share similarities with succinic acid, which has been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

Biochemical Pathways

2-(3,4-Dimethoxyphenyl)succinic acid may affect the Krebs or citric acid cycle, given the role of succinic acid in this pathway . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Result of Action

Succinic acid supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBTYAZXWMNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)